Acetic acid;3-(1-bromoethyl)phenol
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Overview
Description
Acetic acid;3-(1-bromoethyl)phenol is an organic compound with the molecular formula C10H13BrO3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an acetic acid group and a bromine atom is attached to the ethyl group at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Phenol: The synthesis of acetic acid;3-(1-bromoethyl)phenol can begin with the bromination of phenol. This involves the reaction of phenol with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the desired position on the aromatic ring.
Esterification: The next step involves the esterification of the brominated phenol with acetic acid. This can be achieved by reacting the brominated phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ester linkage.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;3-(1-bromoethyl)phenol can undergo oxidation reactions, where the bromine atom can be replaced by a hydroxyl group, forming a dihydroxy derivative.
Reduction: The compound can also undergo reduction reactions, where the bromine atom is removed, resulting in the formation of the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of the corresponding phenol derivative.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-(1-bromoethyl)phenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;3-(1-bromoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering their conformation.
Comparison with Similar Compounds
Acetic acid;3-(1-bromoethyl)phenol can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the bromine and acetic acid groups.
Bromophenol: Phenol with a bromine atom at the ortho, meta, or para position.
Acetophenone: Phenol with an acetyl group instead of an acetic acid group.
Uniqueness
The presence of both the bromine atom and the acetic acid group in this compound imparts unique chemical properties, such as increased reactivity and the ability to form stable complexes with biological molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90422-06-3 |
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Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
acetic acid;3-(1-bromoethyl)phenol |
InChI |
InChI=1S/C8H9BrO.C2H4O2/c1-6(9)7-3-2-4-8(10)5-7;1-2(3)4/h2-6,10H,1H3;1H3,(H,3,4) |
InChI Key |
MQPGSEWNWZKOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)Br.CC(=O)O |
Origin of Product |
United States |
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